1-(Prop-2-yn-1-yl)cyclopentanol

Vue d'ensemble

Description

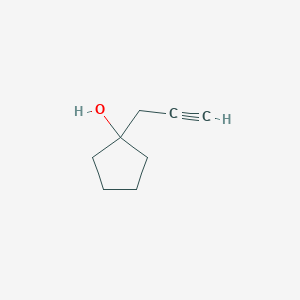

1-(Prop-2-yn-1-yl)cyclopentanol is a cyclic alcohol compound characterized by a propargylic group attached to the cyclopentane ring.

Applications De Recherche Scientifique

1-(Prop-2-yn-1-yl)cyclopentanol has a wide range of scientific research applications:

Chemistry: It serves as a valuable intermediate in the synthesis of various organic compounds, including heterocycles and pharmaceuticals.

Biology: This compound is used in the study of enzyme inhibition and protein interactions.

Industry: this compound is utilized in the production of specialty chemicals and materials.

Mécanisme D'action

Target of Action

It is known that this compound can be used as a thiol-reactive probe to covalently label, enrich, and quantify the reactive cysteinome in cells and tissues . This suggests that its targets could be proteins with reactive cysteine residues.

Mode of Action

The mode of action of 1-(Prop-2-yn-1-yl)cyclopentanol involves its interaction with its targets, likely through covalent bonding with reactive cysteine residues in proteins . This interaction can lead to changes in the protein’s function, potentially affecting cellular processes.

Result of Action

Its ability to covalently label reactive cysteines suggests it could alter protein function, leading to changes at the molecular and cellular level .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(Prop-2-yn-1-yl)cyclopentanol can be synthesized through various methods. One common approach involves the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate and carbon disulfide. This reaction typically proceeds in the presence of potassium hydroxide (KOH) in a mixture of ethanol and water . Another method involves the reaction of N-(prop-2-yn-1-yl)-o-phenylenediamine hydrochlorides with carbon disulfide under reflux conditions .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are typically proprietary and may vary between manufacturers.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(Prop-2-yn-1-yl)cyclopentanol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.

Substitution: It can undergo nucleophilic substitution reactions, where the propargylic group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce different alcohols or hydrocarbons .

Comparaison Avec Des Composés Similaires

1-(Prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazole-2-thione: This compound shares a similar propargylic group and exhibits comparable biological activities.

N-(Prop-2-yn-1-yl)-o-phenylenediamine: Another compound with a propargylic group, used in similar synthetic and biological applications.

Uniqueness: 1-(Prop-2-yn-1-yl)cyclopentanol is unique due to its specific cyclic structure combined with the propargylic group, which imparts distinct chemical reactivity and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Activité Biologique

Overview

1-(Prop-2-yn-1-yl)cyclopentanol, with the CAS number 19135-07-0, is a cyclic alcohol featuring a propargylic group attached to a cyclopentane ring. This compound has gained attention in various fields of scientific research due to its potential biological activities, particularly in the context of enzyme inhibition and protein interactions.

This compound acts primarily as a thiol-reactive probe . Its mechanism involves covalent bonding with reactive cysteine residues in proteins, which can lead to alterations in protein function. This interaction suggests that the compound may play a role in modulating various biochemical pathways, potentially affecting cellular processes at both the molecular and cellular levels.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Enzyme Inhibition

Research indicates that this compound is utilized in studies focusing on enzyme inhibition. It has been shown to interact with various enzymes, potentially altering their activity through covalent modification. Such interactions are crucial for understanding the biochemical roles of specific enzymes in metabolic pathways.

2. Protein Interactions

The ability of this compound to covalently label reactive cysteines allows researchers to enrich and quantify the reactive cysteinome within cells and tissues. This capability is valuable for studying protein dynamics and interactions in complex biological systems.

Case Studies

Recent studies have explored the implications of using this compound in various experimental setups:

Case Study 1: Enzyme Targeting

A study demonstrated that this compound could effectively inhibit specific enzymes involved in metabolic pathways, showcasing its potential as a tool for probing enzyme function. The compound's reactivity with cysteine residues was highlighted as a significant factor contributing to its inhibitory effects.

Case Study 2: Protein Profiling

Another investigation utilized this compound to profile reactive cysteine residues across different cell types. The findings indicated that treatment with this compound led to differential labeling patterns, suggesting its utility in identifying potential biomarkers for disease states or therapeutic targets .

Research Findings

The following table summarizes key findings related to the biological activity of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Enzyme Inhibition | Demonstrated effective inhibition of target enzymes through covalent modification. |

| Study B | Protein Interaction | Revealed unique labeling patterns of reactive cysteines in various cell types. |

| Study C | Metabolic Pathways | Showed modulation of metabolic pathways by altering enzyme activity via thiol reactivity. |

Propriétés

IUPAC Name |

1-prop-2-ynylcyclopentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O/c1-2-5-8(9)6-3-4-7-8/h1,9H,3-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFBVHCPRWIEACF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC1(CCCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50454130 | |

| Record name | 1-(prop-2-ynyl)cyclopentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50454130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19135-07-0 | |

| Record name | 1-(prop-2-ynyl)cyclopentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50454130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.